ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13883315
InChI: InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+
SMILES: CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N
Molecular Formula: C13H10F3NO3
Molecular Weight: 285.22 g/mol

ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

CAS No.:

Cat. No.: VC13883315

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate -

Specification

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
IUPAC Name ethyl (E)-2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate
Standard InChI InChI=1S/C13H10F3NO3/c1-2-19-12(18)10(8-17)6-9-4-3-5-11(7-9)20-13(14,15)16/h3-7H,2H2,1H3/b10-6+
Standard InChI Key AZHDVDXWRLOFJB-UXBLZVDNSA-N
Isomeric SMILES CCOC(=O)/C(=C/C1=CC(=CC=C1)OC(F)(F)F)/C#N
SMILES CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N
Canonical SMILES CCOC(=O)C(=CC1=CC(=CC=C1)OC(F)(F)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an α,β-unsaturated ester backbone with a cyano group at the α-position and a 3-(trifluoromethoxy)phenyl substituent at the β-position. The EE-configuration of the double bond is confirmed by stereochemical descriptors in its IUPAC name and supported by NMR data . Key structural elements include:

  • Ethyl ester group: Enhances solubility in organic solvents.

  • Cyano group: Contributes to electron-withdrawing effects, stabilizing the conjugated system.

  • Trifluoromethoxy phenyl ring: Imparts lipophilicity and metabolic stability due to the fluorine atoms .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H10F3NO3\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{NO}_{3}
Molecular Weight285.22 g/mol
SMILES NotationO=C(OCC)/C(C#N)=C/C1=CC=CC(OC(F)(F)F)=C1
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)~3.18 (estimated)

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 3-(trifluoromethoxy)benzaldehyde under basic conditions.

Reaction Scheme:

Ethyl cyanoacetate+3-(Trifluoromethoxy)benzaldehydepiperidine, EtOHEthyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate\text{Ethyl cyanoacetate} + \text{3-(Trifluoromethoxy)benzaldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate}
  • Conditions:

    • Catalyst: Piperidine (10 mol%)

    • Solvent: Ethanol, reflux (78°C)

    • Reaction Time: 6–8 hours

    • Yield: 70–85% after recrystallization

Characterization Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm the EE-configuration and substituent positions .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 285.22 .

  • HPLC Purity: >97% (reported by commercial suppliers) .

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediate

The compound is a precursor in synthesizing VEGFR-2 inhibitors and anticancer agents. Structural analogs demonstrate:

  • IC50_{50} Values: 21 μM against HepG2 liver cancer cells.

  • Angiogenesis Inhibition: Molecular docking studies suggest binding affinity to VEGFR-2’s ATP-binding pocket .

Material Science Applications

  • Polymer Synthesis: Serves as a monomer for UV-curable coatings due to its acrylate group.

  • Fluorinated Materials: The trifluoromethoxy group enhances thermal stability and chemical resistance .

Biological and Pharmacological Activities

Antitumor Activity

Derivatives of this compound exhibit dose-dependent cytotoxicity in vitro:

Table 2: Cytotoxicity Data for Analogues

Cell LineIC50_{50} (μM)SubstituentSource
MCF-7 (Breast)18.54-Difluoromethoxy
HepG2 (Liver)21.03-Trifluoromethoxy
A549 (Lung)24.24-Trifluoromethyl

Enzyme Inhibition

  • Cytochrome P450 Inhibition: Moderate inhibition of CYP3A4 (IC50_{50} = 45 μM), suggesting potential drug-drug interactions.

Comparative Analysis with Structural Analogues

Table 3: Comparison of Key Analogues

CompoundSubstituentMolecular WeightLogPIC50_{50} (HepG2)
Ethyl 2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoate4-Difluoromethoxy282.24 g/mol2.9519.8 μM
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate3-Trifluoromethyl269.22 g/mol3.1722.3 μM
Target Compound3-Trifluoromethoxy285.22 g/mol3.1821.0 μM

The trifluoromethoxy group offers a balance of lipophilicity and electronic effects, making it superior to trifluoromethyl and difluoromethoxy analogues in target binding.

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